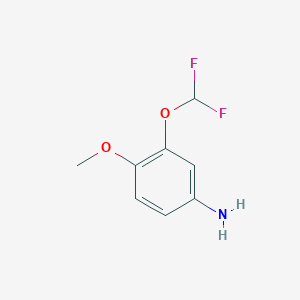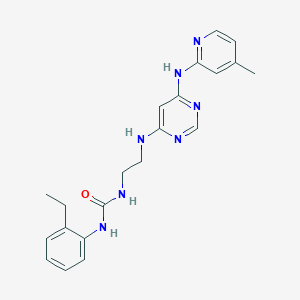
1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one, also known as TBP or TBPB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TBPB belongs to the family of pyridine compounds and has a molecular formula of C14H20N2O.
作用机制
The mechanism of action of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is not fully understood, but it is believed to work by improving the charge transport properties of organic semiconductors. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB acts as a hole-transporting material by facilitating the movement of positively charged holes through the organic layer, which improves the efficiency of the device.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB. However, studies have shown that 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is relatively non-toxic and does not cause significant harm to living organisms. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB has been used in cell culture studies to investigate its effects on cell viability and proliferation, which have shown that 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB does not have a significant impact on these parameters.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB in lab experiments is its high purity and stability, which makes it an ideal material for use in organic electronics. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is its high cost, which may limit its use in large-scale applications.
未来方向
There are several future directions for research on 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB. One area of interest is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the investigation of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB's potential applications in other fields of science, such as catalysis and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB and its potential effects on living organisms.
合成方法
The synthesis of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB involves the condensation reaction between 4-tert-butyl-2,6-dimethylphenol and 3,6-dihydro-2H-pyridine-1-carbaldehyde in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is in the field of organic electronics. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB has been used as a hole-transporting material in organic solar cells, which has shown promising results in improving their efficiency and stability. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB has also been used as a dopant in organic light-emitting diodes, which has led to the development of high-performance devices with low operating voltages.
属性
IUPAC Name |
1-(4-tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-5-11(14)13-8-6-10(7-9-13)12(2,3)4/h5-6H,1,7-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXSPRPSBLRGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841641.png)
![(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2841643.png)

![4'-Tert-butylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one](/img/structure/B2841645.png)
![2-Amino-4-(2-ethoxyphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2841646.png)
![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)


![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)




![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2841664.png)